2-(2,5-Dichlorobenzenesulfonyl)acetonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorobenzenesulfonyl)acetonitrile typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with acetonitrile in the presence of a base. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial production. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorobenzenesulfonyl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed for the reduction of the nitrile group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the nitrile group.
Major Products Formed
Substitution Reactions: Products typically include substituted benzenesulfonyl derivatives.
Reduction Reactions: The major product is the corresponding amine.
Oxidation Reactions: The major product is the corresponding carboxylic acid.
Scientific Research Applications
2-(2,5-Dichlorobenzenesulfonyl)acetonitrile is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorobenzenesulfonyl)acetonitrile involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorobenzenesulfonyl)acetonitrile
- 2-(3,5-Dichlorobenzenesulfonyl)acetonitrile
- 2-(2,5-Dichlorobenzenesulfonyl)acetamide
Uniqueness
2-(2,5-Dichlorobenzenesulfonyl)acetonitrile is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)sulfonylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO2S/c9-6-1-2-7(10)8(5-6)14(12,13)4-3-11/h1-2,5H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJNWLRPOROPQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)CC#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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